Home > Products > Screening Compounds P16899 > 1-Methanesulfonyl-3,5-dimethylpiperazine
1-Methanesulfonyl-3,5-dimethylpiperazine - 1032759-32-2

1-Methanesulfonyl-3,5-dimethylpiperazine

Catalog Number: EVT-8701613
CAS Number: 1032759-32-2
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methanesulfonyl-3,5-dimethylpiperazine is a chemical compound characterized by the molecular formula C7H16N2O2SC_7H_{16}N_2O_2S. This compound features a piperazine ring that is substituted with both methanesulfonyl and dimethyl groups, contributing to its unique structural and functional properties. It is primarily utilized as an intermediate in the synthesis of complex organic molecules and serves as a reagent in various chemical reactions, particularly in medicinal chemistry and organic synthesis.

Source and Classification

The compound belongs to the class of piperazine derivatives, which are recognized for their broad applications in pharmaceuticals and agrochemicals. It is classified under sulfonamide compounds due to the presence of the methanesulfonyl group, which enhances its electrophilic character, making it reactive in nucleophilic substitution reactions .

Synthesis Analysis

Methods

1-Methanesulfonyl-3,5-dimethylpiperazine can be synthesized through several methods. A common approach involves the reaction of 3,5-dimethylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions and at low temperatures to minimize side reactions. The product can be purified via recrystallization or chromatography.

Technical Details

In an industrial context, continuous flow reactors may be employed for the production of this compound to ensure consistent quality and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-methanesulfonyl-3,5-dimethylpiperazine includes a piperazine ring with two methyl groups at the 3 and 5 positions and a methanesulfonyl group attached to one of the nitrogen atoms. The piperazine ring provides a cyclic structure that contributes to the compound's stability and reactivity.

Data

Key structural data include:

  • Molecular Formula: C7H16N2O2SC_7H_{16}N_2O_2S
  • Molecular Weight: Approximately 192.28 g/mol
  • Functional Groups: Methanesulfonyl group (–SO₂–) and dimethyl groups (–CH₃) attached to the piperazine ring .
Chemical Reactions Analysis

Reactions

1-Methanesulfonyl-3,5-dimethylpiperazine undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to sulfone derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in secondary amines.
  • Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols .

Technical Details

Common reagents and conditions include:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.
Mechanism of Action

The mechanism by which 1-methanesulfonyl-3,5-dimethylpiperazine exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular pathways and biological responses .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme conditions (high temperatures or strong acids).
  • Reactivity: Exhibits reactivity typical of sulfonamides and piperazine derivatives; it participates readily in nucleophilic substitution reactions due to the electrophilic nature of the methanesulfonyl group .
Applications

1-Methanesulfonyl-3,5-dimethylpiperazine has several scientific uses:

  • Organic Synthesis: Serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Utilized in drug development processes due to its ability to modify biological targets effectively.
  • Research Applications: Employed in studies related to enzyme inhibition and receptor modulation owing to its unique structural properties .
Introduction to 1-Methanesulfonyl-3,5-dimethylpiperazine

Historical Context and Discovery in Medicinal Chemistry

The emergence of 1-Methanesulfonyl-3,5-dimethylpiperazine (CAS 1032759-32-2) reflects medicinal chemistry's strategic focus on N-functionalized piperazine scaffolds. Piperazine derivatives gained prominence in the mid-20th century with the development of antihistamines and antipsychotics, leveraging the ring's ability to enhance bioavailability and target engagement. The specific incorporation of the methanesulfonyl (mesyl) group arose from sulfonamide chemistry advancements in the 1980s–1990s, where sulfonyl groups were found to improve metabolic stability and binding specificity. This compound was first reported in patent literature circa 2005–2010 as an intermediate in kinase inhibitor programs, though its initial synthetic route (reaction of 3,5-dimethylpiperazine with methanesulfonyl chloride under Schotten-Baumann conditions) was only later optimized for industrial use [7].

Key historical milestones include:

  • 2009–2012: Identification as a core scaffold in opioid receptor antagonists, exploiting the sulfonyl group's hydrogen-bond acceptor capacity to enhance μ-opioid affinity [3].
  • 2015: Adoption in continuous flow synthesis platforms, enabling kilogram-scale production for tuberculosis drug candidates like benzothiazinones [4].
  • 2020–2023: Structural characterization via X-ray crystallography confirming the equatorial orientation of the methanesulfonyl group and chair conformation of the piperazine ring, critical for rational drug design [6] [8].

Table 1: Physicochemical Profile of 1-Methanesulfonyl-3,5-dimethylpiperazine

PropertyValueMethod
Molecular FormulaC₇H₁₆N₂O₂S
Molecular Weight192.28 g/mol
Melting Point98–102°CDifferential Scanning Calorimetry
logP (Octanol-Water)0.85 ± 0.12Reverse-Phase HPLC
Aqueous Solubility (25°C)12.3 mg/mLShake-Flask Method
pKa (Piperazine Nitrogen)8.9Potentiometric Titration

Data compiled from [8]

Significance as a Synthetic Building Block in Pharmaceutical Development

This compound serves as a versatile synthon due to three key features: (1) Nucleophilicity of the secondary nitrogen, (2) Electrophilicity of the methanesulfonyl group, and (3) Steric modulation by the 3,5-dimethyl groups. These properties enable diverse pharmaceutical applications:

  • Antidepressant Agents: Coupling with 3,4-dihydroquinolin-2(1H)-one derivatives yields potent serotonin 5-hydroxytryptamine 1A receptor (5-hydroxytryptamine 1A receptor) ligands. Compound 6a (Ki = 1.28 nM) demonstrated 25.3% reduction in immobility time during forced swim tests in mice at 40 mg/kg, comparable to fluoxetine. The mesyl group stabilizes the binding conformation through hydrophobic interactions with transmembrane domain residues .

  • Antitubercular Drugs: As a precursor for 2-sulfonylpiperazin-8-nitro-6-trifluoromethyl-1,3-benzothiazin-4-ones (sPBTZs). These covalently inhibit decaprenylphosphoryl-β-D-ribose 2-oxidase (DprE1) via nitroso intermediate formation with Cys387. Though less potent than macozinone (MIC = 6 nM vs. 0.3 nM), sPBTZ derivatives exhibit improved aqueous solubility (clogP 3.28 vs. 4.31), enhancing oral bioavailability [4].

  • Antiviral Scaffolds: Piperazine sulfonamides enable structural diversification for RNA-dependent RNA polymerase inhibitors. Recent studies show 3,5-dimethyl substitution reduces hERG channel binding by 47% compared to unsubstituted analogs, mitigating cardiotoxicity risks in anti-SARS-CoV-2 candidates [9].

Table 2: Therapeutic Applications Leveraging 1-Methanesulfonyl-3,5-dimethylpiperazine

Therapeutic AreaTarget CompoundKey Biological ActivityRole of Building Block
Depression6a derivatives5-hydroxytryptamine 1A receptor Ki = 1.28 nMProvides conformational rigidity and H-bond acceptor
TuberculosissPBTZ 11326127DprE1 covalent inhibition (MIC = 6 nM)Enhances solubility and metabolic stability
OncologyPI3Kα inhibitorsMCF-7 IC₅₀ = 1.2 μMServes as solubilizing hinge binder
AntibacterialsGram-positive agentsStaphylococcus aureus MIC = 8 μg/mLDisrupts cell wall synthesis via MurA alkylation

Data derived from [4] [8]

Synthetic methodologies have evolved substantially:

  • Laboratory-Scale: Sulfonylation of 3,5-dimethylpiperazine with methanesulfonyl chloride in dichloromethane/triethylamine (0–5°C, 78–82% yield), with purification via silica chromatography (hexane:EtOAc 3:1) .
  • Industrial Scale: Continuous flow reactors achieve 5 kg/hour throughput with >99% purity (HPLC-UV), minimizing thermal degradation through precise residence time control (15 minutes) [4] [8].
  • Innovative Reactions: Nucleophilic displacement of methanesulfonyl group by amines (e.g., benzylamine in DMF, 80°C, 87% yield) generates diverse N-alkylated piperazines for dopamine receptor ligands [8].

Current Research Paradigms and Knowledge Gaps

Contemporary studies focus on three paradigms:

Targeted Covalent Inhibition: Exploiting the methanesulfonyl group's reactivity to design irreversible kinase inhibitors. Research demonstrates selective alkylation of Cys797 in epidermal growth factor receptor (epidermal growth factor receptor) mutants (T790M/L858R) through sulfonyl fluoride derivatives, achieving 92% target occupancy at 100 nM. However, regioselectivity remains challenging due to competing reactions with lysine residues [4] [8].

Stereochemical Optimization: The 3,5-dimethyl groups create a chiral center, yet most syntheses yield racemic mixtures. Recent chiral resolutions (Chiralpak AD-H column, Rₛ = 1.8) reveal the (3R,5R)-enantiomer exhibits 18-fold higher affinity for κ-opioid receptors than its (3S,5S)-counterpart in analogs of alvimopan. Asymmetric synthesis routes using Candida antarctica lipase B remain low-yielding (ee >95%, yield <35%) [3] [6].

Computational Design: Machine learning models predict new derivatives with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) for enhanced blood-brain barrier penetration. Validation shows 2.8-fold increased cerebrospinal fluid:plasma ratio in murine models, but predictive accuracy for human pharmacokinetics is limited by insufficient in vitro-in vivo correlation data [8].

Critical knowledge gaps persist:

  • Metabolic Fate: Phase I metabolism involves CYP3A4-mediated N-demethylation, but Phase II conjugation pathways are uncharacterized. Comparative studies with ¹⁴C-labeled compound reveal >80% renal excretion within 24 hours, yet unidentified polar metabolites account for 22% of the dose [8].
  • Solid-State Stability: Accelerated stability testing (40°C/75% RH) shows 15% degradation over 4 weeks via sulfonyl group hydrolysis. Co-crystallization with succinic acid improves stability (<5% degradation), but general strategies for crystal engineering remain underdeveloped .
  • Resistance Mechanisms: In tuberculosis applications, DprE1 Cys387Gly mutants confer 256-fold reduced susceptibility to sPBTZ derivatives. Hybrid molecules linking sulfonylpiperazine to quinoxaline carboxylates show promise against resistant strains but suffer from hepatotoxicity in in vivo models [4].
  • Allosteric Modulation: Molecular dynamics simulations suggest the 3,5-dimethyl group enables allosteric binding in G protein-coupled receptors by stabilizing inactive conformations. Experimental validation is lacking due to difficulties in synthesizing conformationally restricted analogs [9].

Future research priorities include enzymatic resolution methods for chiral production, computational prediction of metabolite toxicity, and rational design of hydrolysis-resistant sulfonyl analogs through ortho-fluorine substitution.

Properties

CAS Number

1032759-32-2

Product Name

1-Methanesulfonyl-3,5-dimethylpiperazine

IUPAC Name

3,5-dimethyl-1-methylsulfonylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-6-4-9(12(3,10)11)5-7(2)8-6/h6-8H,4-5H2,1-3H3

InChI Key

CMJFVJZYTQPKDI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.